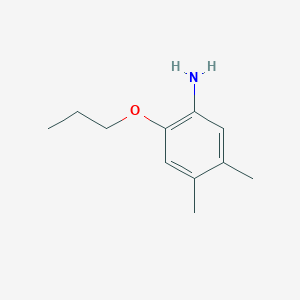![molecular formula C6H7F3N4 B13309857 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine ring system. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for drug development and other scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . These reactions are facilitated by the compound’s unique structure, which allows for diverse chemical modifications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation is a frequently used condition due to its ability to accelerate reactions and improve yields .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with enaminonitriles and benzohydrazides typically yield triazolo[1,5-a]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer and cardiovascular disorders .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway in cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-c]pyrimidine
- 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-d]pyrimidine
Uniqueness: Compared to similar compounds, 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific trifluoromethyl substitution, which enhances its chemical stability and biological activity . This makes it a more potent candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C6H7F3N4 |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)4-11-5-10-2-1-3-13(5)12-4/h1-3H2,(H,10,11,12) |
Clave InChI |
PUGAYGSPKPJQBC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC(=NN2C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)




![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)

amine](/img/structure/B13309806.png)

![Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13309832.png)




